Estriol 16,17-diacetate
Overview
Description
Estriol 16,17-diacetate is a synthetic derivative of estriol, a naturally occurring estrogen. It is characterized by the presence of acetyl groups at the 16 and 17 positions of the estriol molecule. This compound is used in various scientific research applications due to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Estriol 16,17-diacetate primarily targets the estrogen receptors in the body . These receptors are involved in a wide range of physiological processes, including the regulation of the menstrual cycle, maintenance of pregnancy, and the development of secondary sexual characteristics .
Mode of Action
This compound interacts with its target receptors by binding to them . Once the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell and regulate gene transcription, leading to the formation of messenger RNA . The mRNA then interacts with ribosomes to produce specific proteins that express the effect of estriol upon the target cell .
Biochemical Pathways
This compound affects the estrogenic pathways in the body . It is a hydroxylated metabolite of estradiol or estrone that has a hydroxyl group at C3-beta, 16-alpha, and 17-beta position . During pregnancy, a large amount of estriol is produced by the placenta .
Pharmacokinetics
It is known that estrogens like estriol are resistant to biodegradation, hence their removal by conventional treatment systems is limited .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its estrogenic activity. By binding to estrogen receptors and modulating gene transcription, it can influence a variety of physiological processes, including reproductive functions and the development of secondary sexual characteristics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found that estriol can be removed from natural water by UV, UV/H2O2, UV/TiO2, and UV/O3 processes . Moreover, some of the byproducts of these degradation processes have been found to present chronic toxicity to aquatic organisms, demonstrating the risks of exposure .
Biochemical Analysis
Cellular Effects
Estrogens, including estriol, have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Estrogens typically exert their effects at the molecular level through binding interactions with estrogen receptors, leading to changes in gene expression .
Dosage Effects in Animal Models
Estrogens have been shown to have neuroprotective properties in animal models .
Metabolic Pathways
Estriol 16,17-diacetate is likely involved in estrogen metabolic pathways. Estrogens are metabolized in various ways, including glucuronidation and sulfation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Estriol 16,17-diacetate can be synthesized through the acetylation of estriol. The process involves reacting estriol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around room temperature to 50°C. The product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize costs. The final product is subjected to rigorous quality control measures to ensure it meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Estriol 16,17-diacetate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents like acetic anhydride. The reactions typically occur under controlled conditions, with specific temperatures, pressures, and solvents used to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of this compound-3-one, while reduction can result in the formation of estriol 16,17-diol .
Scientific Research Applications
Estriol 16,17-diacetate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: It is used in studies investigating the biological activities of estrogens and their derivatives.
Medicine: It is used in research on hormone replacement therapy and the treatment of estrogen-related disorders.
Comparison with Similar Compounds
Estriol 16,17-diacetate can be compared with other similar compounds, such as:
Estriol: The parent compound, which lacks the acetyl groups at the 16 and 17 positions.
Estradiol: A more potent estrogen with hydroxyl groups at the 3 and 17 positions.
Estrone: Another estrogen with a ketone group at the 17 position.
This compound is unique due to the presence of acetyl groups, which may influence its chemical properties and biological activities. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[(8R,9S,13S,14S,16R,17R)-17-acetyloxy-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-12(23)26-20-11-19-18-6-4-14-10-15(25)5-7-16(14)17(18)8-9-22(19,3)21(20)27-13(2)24/h5,7,10,17-21,25H,4,6,8-9,11H2,1-3H3/t17-,18-,19+,20-,21+,22+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRHRAOBVGHGFZ-BTOHRNCKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C3CCC4=C(C3CCC2(C1OC(=O)C)C)C=CC(=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1OC(=O)C)C)C=CC(=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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